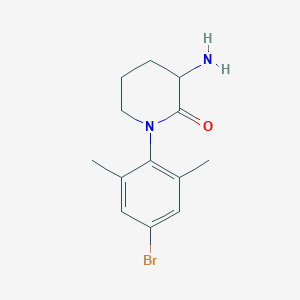

3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one

Description

3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one is a piperidinone derivative featuring a 4-bromo-2,6-dimethylphenyl substituent at position 1 and an amino group at position 3 of the piperidin-2-one ring. Its structure combines electron-withdrawing (bromo) and electron-donating (methyl, amino) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

3-amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-8-6-10(14)7-9(2)12(8)16-5-3-4-11(15)13(16)17/h6-7,11H,3-5,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUNVUNVHHGSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N2CCCC(C2=O)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2,6-dimethylbenzaldehyde and piperidin-2-one.

Condensation Reaction: The aldehyde group of 4-bromo-2,6-dimethylbenzaldehyde undergoes a condensation reaction with piperidin-2-one in the presence of a suitable catalyst to form an intermediate compound.

Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.

Industrial Production Methods: Industrial production

Biological Activity

3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, while also providing data tables summarizing key findings from various studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromo and dimethylphenyl group, which is crucial for its biological activity. The presence of the amino group enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anti-cancer and neuroprotective applications.

1. Anticancer Activity

Studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and caspase activation.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| FaDu (hypopharyngeal) | 10.5 | Induces apoptosis via caspase activation | |

| MCF-7 (breast cancer) | 12.0 | Inhibition of IKKb pathway |

The compound's structure allows for effective binding to protein targets involved in cancer progression, making it a candidate for further development as an anticancer agent.

2. Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly against Alzheimer's disease. It functions as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a role in cholinergic signaling.

| Study | Target Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| AChE | 15.0 | Inhibition improves cholinergic transmission | |

| BuChE | 20.0 | Dual inhibition beneficial for Alzheimer's |

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Key Enzymes : The compound inhibits AChE and BuChE, enhancing acetylcholine levels in the brain.

- Induction of Apoptosis : Through modulation of signaling pathways such as NF-kB and caspase cascades, it promotes programmed cell death in cancer cells.

- Interaction with Receptors : The piperidine moiety facilitates interactions with various receptors implicated in neurodegenerative diseases.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Cancer Model : In vivo studies using xenograft models showed significant tumor reduction when treated with this compound compared to control groups.

- Neuroprotection Model : Animal models of Alzheimer's disease exhibited improved cognitive function following treatment with the compound, correlating with reduced amyloid plaque deposition.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development

The compound serves as a crucial building block in the synthesis of novel therapeutic agents. Its structure, featuring a piperidin-2-one ring with an amino group and a bromo-substituted phenyl moiety, allows for diverse modifications that can enhance biological activity. For example, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes or receptors involved in disease processes, particularly in cancer therapy due to its interaction with the p53 pathway through inhibition of the PPM1D protein phosphatase.

Case Study: Cancer Research

Research indicates that compounds structurally related to 3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one can enhance p53 activity, which is pivotal in cancer treatment. By inhibiting WIP1 (a negative regulator of p53), these compounds may increase apoptosis in cancer cells, suggesting their utility in combination therapies alongside traditional treatments like chemotherapy.

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving different reagents and conditions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and pressure can be optimized to improve yield and purity.

| Synthesis Method | Reagents Used | Yield (%) | Conditions |

|---|---|---|---|

| Method A | Potassium permanganate | 70% | Room temperature |

| Method B | Lithium aluminum hydride | 85% | Reflux |

Biological Target Interaction

Binding Studies

Preliminary studies suggest that this compound interacts with specific biological targets, influencing critical pathways. Understanding these interactions is essential for elucidating the compound's mechanism of action and its therapeutic potential. For instance, studies have shown that similar compounds can bind to receptors involved in metabolic regulation and cell signaling pathways .

Potential Applications in Drug Development

HIV Research

The compound's structural features have drawn interest in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. Research has indicated that modifications on the piperidine core can lead to increased potency against resistant strains of HIV, making it a candidate for further exploration .

Comparison with Similar Compounds

Structural and Functional Differences

- Amino vs. Bromo Substitution: The target compound’s 3-amino group enhances hydrogen-bonding capability and nucleophilicity compared to the bromo-substituted analog (3-Bromo-...), which may act as a leaving group in cross-coupling reactions .

- Trifluoromethyl Group : The CF3-substituted analog () exhibits increased lipophilicity and metabolic stability due to the strong electron-withdrawing effect of the trifluoromethyl group, making it more suited for agrochemical applications .

- Complex Derivatives : The patent compound () incorporates a bicyclic framework and carboxamide moieties, suggesting targeted bioactivity (e.g., protease inhibition) and advanced synthetic routes involving oxidation steps .

Research Findings and Challenges

- Validation : Structure validation protocols () are critical for confirming the stereochemistry of analogs, particularly in bicyclic systems like the patent compound .

- Commercial Limitations : The discontinuation of the target compound () restricts its current research utility, whereas analogs remain accessible for further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.